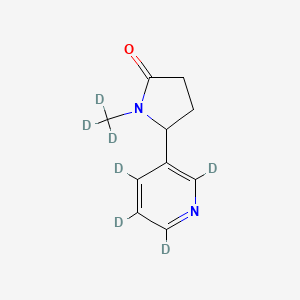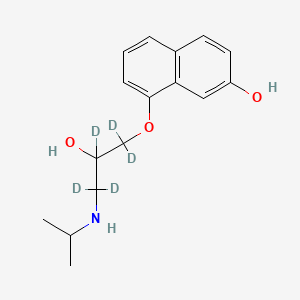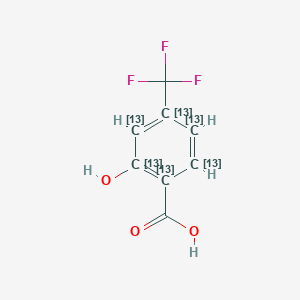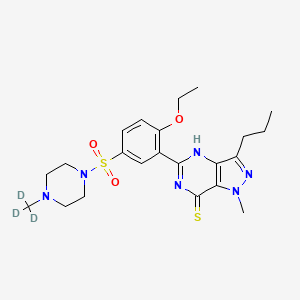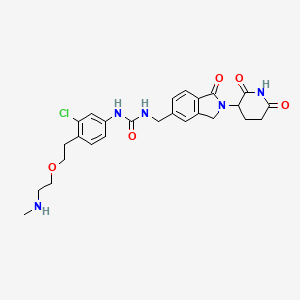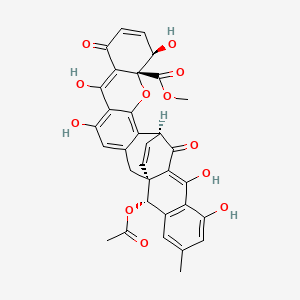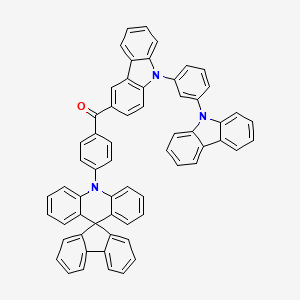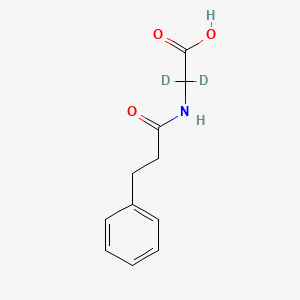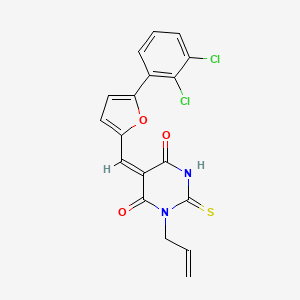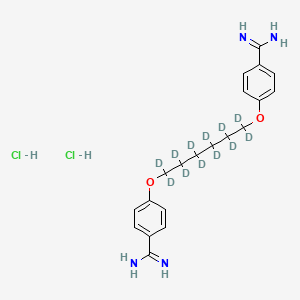
Hexamidine-d12 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexamidine-d12 (dihydrochloride) is a deuterium-labeled derivative of Hexamidine dihydrochloride. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . Hexamidine itself is an aromatic diamidine known for its antiseptic and disinfectant properties .
准备方法
Synthetic Routes and Reaction Conditions: Hexamidine-d12 (dihydrochloride) is synthesized by incorporating deuterium into Hexamidine dihydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through a deuterium exchange reaction, where Hexamidine dihydrochloride is treated with deuterated reagents under specific conditions .
Industrial Production Methods: The industrial production of Hexamidine-d12 (dihydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the complete incorporation of deuterium atoms. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .
化学反应分析
Types of Reactions: Hexamidine-d12 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Hexamidine-d12 (dihydrochloride) into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Hexamidine-d12 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the formulation of antiseptics and disinfectants for various applications.
作用机制
The exact mechanism of action of Hexamidine-d12 (dihydrochloride) is not fully understood. it is believed to involve binding to negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This binding disrupts the membrane integrity, leading to the death of the pathogen . The compound’s deuterium labeling may also influence its interaction with molecular targets and metabolic pathways .
相似化合物的比较
Hexamidine dihydrochloride: The non-deuterated form of Hexamidine-d12 (dihydrochloride).
Propamidine: A shorter congener of Hexamidine, also used as an antiseptic and disinfectant.
Comparison: Hexamidine-d12 (dihydrochloride) is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research for tracing and quantitation purposes .
属性
分子式 |
C20H28Cl2N4O2 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H/i1D2,2D2,3D2,4D2,13D2,14D2;; |
InChI 键 |
DGMYFHPQQKVKID-IJYYYRJMSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


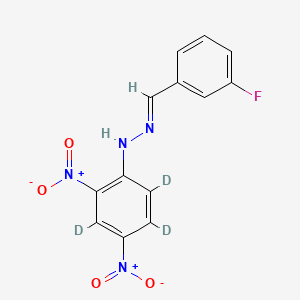
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
